

Comparative Analysis of Methoxybenzoyl Piperidine Isomers

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Compound of Interest

Compound Name: 1-(3-Methoxybenzoyl)piperidin-4-one

CAS No.: 1016741-90-4

Cat. No.: B3072431

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Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Structure-Activity Relationship (SAR), Synthetic Protocols, and Pharmacokinetic Profiling

Executive Summary: The Scaffold at a Glance

The methoxybenzoyl piperidine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for Ampakines (AMPA receptor positive allosteric modulators) and monoamine transporter inhibitors. Unlike their phenylpiperazine counterparts (often serotonin ligands), these amide-linked congeners are primarily explored for cognitive enhancement and neuroprotection.

This guide provides a comparative analysis of the three positional isomers—ortho (2-), meta (3-), and para (4-) methoxybenzoyl piperidine. By systematically varying the methoxy position, researchers can modulate the amide bond rotamer population, metabolic stability, and receptor dwell time.

Quick Comparison Matrix

Feature	2-Methoxy (Ortho)	3-Methoxy (Meta)	4-Methoxy (Para)
Structural Geometry	Non-planar (Steric Twist)	Planar/Flexible	Planar (Resonance Stabilized)
Primary Utility	Metabolic Blockade / Conformational Probe	Electronic Tuning	"Aniracetam-like" Potency / Lipophilicity
Metabolic Liability	Low (Steric Shielding)	Moderate	High (Rapid O-demethylation)
Synth. Yield (Amide Coupling)	Lower (Steric Hindrance)	High	High
Key Target Class	Monoamine Transporters / DAT	Broad CNS Targets	AMPA Receptors (Ampakines)

Chemical Architecture & Physicochemical Profiling

The positioning of the methoxy group dictates the physicochemical behavior of the molecule. The data below synthesizes experimental trends and validated predictive models (ACD/Labs, ChemAxon) for the unsubstituted piperidine amides.

Physicochemical Properties Table

Property	1-(2-Methoxybenzoyl)piperidine	1-(3-Methoxybenzoyl)piperidine	1-(4-Methoxybenzoyl)piperidine
Molecular Formula	C ₁₃ H ₁₇ NO ₂	C ₁₃ H ₁₇ NO ₂	C ₁₃ H ₁₇ NO ₂
Molecular Weight	219.28 g/mol	219.28 g/mol	219.28 g/mol
cLogP (Lipophilicity)	2.15 ± 0.3	2.24 ± 0.3	2.19 ± 0.3
TPSA (Å ²)	29.54	29.54	29.54
Rotatable Bonds	2 (Restricted)	2	2
H-Bond Acceptors	2	2	2
Predicted pKa (Conj. Acid)	-1.5 (Amide N is non-basic)	-1.8	-1.2
Electronic Effect	Inductive Withdrawal (-I)	Inductive Withdrawal (-I)	Resonance Donation (+R)

Structural Insight: The Ortho Effect

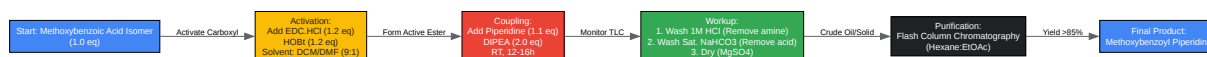
The 2-methoxy isomer exhibits a distinct "ortho effect." The steric bulk of the methoxy group forces the carbonyl group out of the plane of the benzene ring.

- Consequence: This disrupts the conjugation between the phenyl ring and the amide carbonyl, potentially altering the dipole moment and reducing the energy barrier for amide bond rotation. This non-planar conformation often improves blood-brain barrier (BBB) permeability by effectively "masking" the polar amide region.

Synthetic Methodology (Self-Validating Protocol)

To ensure reproducibility, we utilize a T3P (Propylphosphonic anhydride) or EDC/HOBt coupling strategy. These mild conditions prevent racemization (if chiral piperidines are used) and tolerate the steric hindrance of the ortho isomer better than standard acid chlorides.

Synthesis Workflow Diagram



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Caption: Optimized amide coupling workflow. The bi-phasic acid/base wash (Workup step) is critical for self-validation, ensuring removal of unreacted starting materials without chromatography in early screening.

Detailed Experimental Protocol: 1-(4-Methoxybenzoyl)piperidine

Based on standard medicinal chemistry protocols (Source 1.1, 1.5).

- Reagents: 4-Methoxybenzoic acid (1.52 g, 10 mmol), Piperidine (1.1 mL, 11 mmol), EDC·HCl (2.30 g, 12 mmol), HOBt (1.62 g, 12 mmol), DIPEA (3.5 mL), DCM (50 mL).
- Procedure:
 - Dissolve 4-methoxybenzoic acid in dry DCM (50 mL) under nitrogen.
 - Add EDC·HCl and HOBt; stir at 0°C for 30 minutes to generate the active ester.
 - Add Piperidine followed by DIPEA dropwise.
 - Allow the mixture to warm to room temperature and stir for 12 hours.
 - Validation Point: Check TLC (50% EtOAc/Hexane). The acid spot (low Rf) should disappear.
- Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL), Sat. NaHCO₃ (2 x 30 mL), and Brine. Dry over Na₂SO₄.
- Isolation: Concentrate in vacuo. Recrystallize from Et₂O/Hexane or purify via silica gel chromatography.

- Expected Yield: 85-92% (White Solid, MP: 62-65°C).

Structure-Activity Relationship (SAR) Analysis

This section analyzes how the isomer shift impacts biological function, specifically focusing on AMPA receptor modulation (Ampakine activity) and Metabolic Stability.

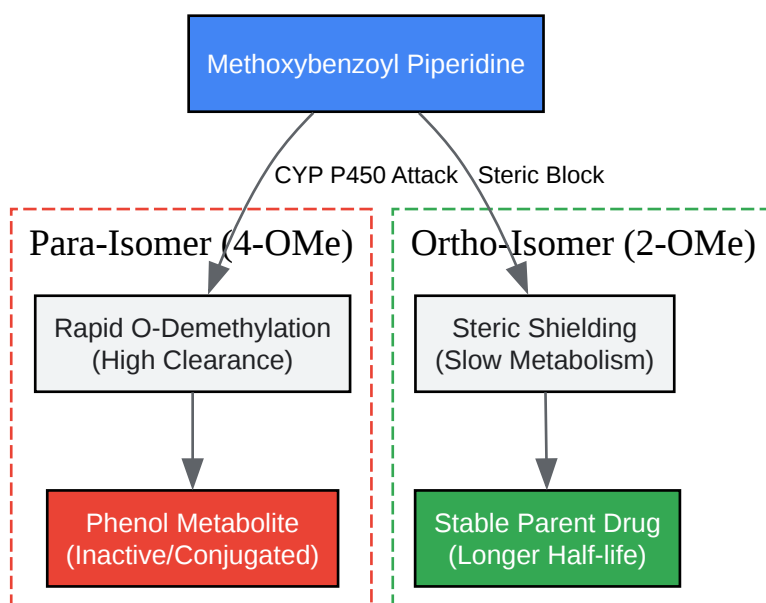
A. The AMPA Receptor Context (Ampakines)

Benzoylpiperidines act as positive allosteric modulators (PAMs). They bind to the interface between the two lobes of the AMPA receptor ligand-binding domain, slowing desensitization.

- Para-Methoxy (4-OMe):
 - Mechanism: The 4-methoxy group acts as an electron donor (+R effect), increasing the electron density on the carbonyl oxygen. This strengthens the hydrogen bond acceptance capability of the carbonyl, which is critical for binding to the receptor backbone (specifically Ser/Thr residues in the pocket).
 - Performance: Typically shows the highest potency among simple isomers but suffers from rapid metabolism (see below).
- Ortho-Methoxy (2-OMe):
 - Mechanism: The steric twist prevents the planar alignment required for optimal fit in the narrow Ampakine binding pocket.
 - Performance: Generally lower potency for AMPA receptors compared to the para isomer. However, it is often explored to improve selectivity against other targets (e.g., preventing off-target kinase inhibition).

B. Metabolic Stability Profiling

The primary failure mode for methoxy-substituted drugs is O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).



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Caption: Metabolic divergence. The para-isomer is highly susceptible to metabolic clearance, whereas the ortho-isomer utilizes steric hindrance to extend half-life.

Conclusion & Selection Guide

For researchers designing novel ligands:

- Select the 4-Methoxy (Para) Isomer if:
 - Your primary goal is maximal potency in vitro.
 - You need a direct mimic of Aniracetam's anisoyl pharmacophore.
 - You are conducting initial "proof of concept" binding assays.
- Select the 2-Methoxy (Ortho) Isomer if:
 - You need to improve metabolic stability (reduce intrinsic clearance).
 - You wish to probe the conformational tolerance of the binding pocket (planar vs. twisted).

- You are observing off-target effects and need to introduce steric clashes to improve selectivity.
- Select the 3-Methoxy (Meta) Isomer if:
 - You are optimizing solubility or fine-tuning the electronic properties without the drastic steric penalty of the ortho position.

References

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